molecular formula C10H6N4O3 B14642124 3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 54108-08-6

3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14642124
CAS No.: 54108-08-6
M. Wt: 230.18 g/mol
InChI Key: JVPONKUEOCNIDV-UHFFFAOYSA-N
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Description

3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyanoquinoxaline with guanidine or triethyl orthoformate followed by ammonia, resulting in the formation of 2,4-diaminobenzo[g]pteridine and 4-aminobenzo[g]pteridine, respectively. Hydrolysis of these intermediates with dilute hydrochloric acid yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pteridines, quinonoid derivatives, and reduced forms of the compound.

Scientific Research Applications

3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting pathways such as folate biosynthesis and pteridine metabolism. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Pterin: 2-amino-4(3H)-pteridinone

    Lumazine: 2,4(1H,3H)-pteridinedione

    Tetrahydrobiopterin: A reduced form of pteridine

Uniqueness

3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

54108-08-6

Molecular Formula

C10H6N4O3

Molecular Weight

230.18 g/mol

IUPAC Name

3-hydroxy-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C10H6N4O3/c15-9-7-8(13-10(16)14(9)17)12-6-4-2-1-3-5(6)11-7/h1-4,17H,(H,12,13,16)

InChI Key

JVPONKUEOCNIDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)N(C3=O)O

Origin of Product

United States

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